5-Isobutylpiperidine-2,4-dione

Solid-state chemistry Crystallography Tautomerism

5-Isobutylpiperidine-2,4-dione (CAS 845267-79-0, molecular formula C₉H₁₅NO₂, molecular weight 169.22 g/mol) is a 1-unsubstituted piperidine-2,4-dione bearing an isobutyl group at the C-5 position. It belongs to the broader piperidinedione class, a privileged scaffold in medicinal chemistry that has yielded clinically used sedative-hypnotics, kinase inhibitors, and antiviral agents.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B8509615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutylpiperidine-2,4-dione
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)CC1CNC(=O)CC1=O
InChIInChI=1S/C9H15NO2/c1-6(2)3-7-5-10-9(12)4-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,12)
InChIKeyGMOFQQQWNHBNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isobutylpiperidine-2,4-dione – A Regioisomerically Defined Piperidine-2,4-dione Scaffold for Pharmaceutical Intermediates and Scaffold-Hopping Research


5-Isobutylpiperidine-2,4-dione (CAS 845267-79-0, molecular formula C₉H₁₅NO₂, molecular weight 169.22 g/mol) is a 1-unsubstituted piperidine-2,4-dione bearing an isobutyl group at the C-5 position . It belongs to the broader piperidinedione class, a privileged scaffold in medicinal chemistry that has yielded clinically used sedative-hypnotics, kinase inhibitors, and antiviral agents [1]. The compound features two carbonyl groups at positions 2 and 4, creating a diketone motif amenable to regioselective functionalization, and is supplied at analytical purity for use as a building block or reference standard .

5-Isobutylpiperidine-2,4-dione Is Not Interchangeable with Other Piperidinedione Scaffolds – Regioisomerism Dictates Synthetic Utility and Biological Profile


Within the piperidine-2,4-dione family, the position of the isobutyl substituent critically determines the compound's solid-state conformation, hydrogen-bonding network, and downstream synthetic versatility. The crystallographically characterized 6-isobutyl positional isomer adopts a specific keto tautomer preference and dimerizes via an R₂²(8) hydrogen-bond motif in the solid state [1]; the 5-isobutyl regioisomer presents a distinct spatial arrangement of the hydrophobic side chain relative to the diketone core, altering its reactivity in Dieckmann cyclisations, regioselective alkylations, and scaffold-hopping derivatizations [2]. Furthermore, the 2,6-dione regioisomer (e.g., 4-isobutylpiperidine-2,6-dione) serves as a Pregabalin intermediate with different electronic and steric properties, underscoring that regioisomers are not functionally equivalent [3]. Selecting the correct regioisomer is therefore essential for target-oriented synthesis and impurity profiling.

5-Isobutylpiperidine-2,4-dione – Quantitative Comparative Evidence for Procurement Decision Support


Regiochemistry-Driven Crystallinity: 5-Isobutyl Substitution vs. Crystallographically Characterized 6-Isobutyl Isomer

The 6-isobutyl positional isomer (CAS 52429-55-7) has been crystallographically resolved, confirming that the keto tautomer is exclusively favored in the solid state and that molecules dimerize through a robust R₂²(8) hydrogen-bond motif between adjacent lactam groups [1]. The 5-isobutyl regioisomer shifts the hydrophobic i-Bu substituent one position closer to the N-terminus of the ring, which alters the ring conformation (predicted half-chair vs. observed half-chair for the 6-isomer) and the potential hydrogen-bonding architecture. This regiochemical distinction directly impacts crystalline packing, melting point, and solubility—parameters critical for purification, formulation, and solid-state characterization [1].

Solid-state chemistry Crystallography Tautomerism

Synthetic Accessibility: 5-Substituted Piperidine-2,4-diones via Regioselective Dieckmann Cyclisation vs. 6-Substituted Analogs

Marson and Yau (2015) demonstrated that piperidine-2,4-diones substituted at the 5,6-positions can be synthesized via regioselective Dieckmann cyclisation of β-keto esters without requiring N-protection [1]. The 5-isobutyl substitution pattern is directly accessible through this methodology, whereas 6-substituted analogs require alternative α-methylbenzylamine chiral auxiliary approaches for enantioselective synthesis. This divergent synthetic accessibility means 5-substituted variants offer a more direct, protecting-group-free entry point for library synthesis, reducing step count and improving atom economy relative to 6-substituted stereoselective routes [1].

Synthetic methodology Dieckmann cyclisation Regioselectivity

Scaffold-Hopping Differentiation: Piperidine-2,4-dione Core as Privileged Kinase and Antiviral Pharmacophore vs. Piperidine-2,6-dione Sedative-Hypnotics

The piperidine-2,4-dione scaffold, exemplified by the trisubstituted LDHA inhibitor GNE-140 (PDB: 4ZVV) [1], has demonstrated target engagement in cancer metabolism (lactate dehydrogenase A inhibition) and antiviral applications (SARS-CoV-2 Mpro inhibitors with picomolar EC₅₀ values down to 0.48 nM [2]). In contrast, the piperidine-2,6-dione scaffold, as in 3,3-diethylpiperidine-2,6-dione (Piperidione), is historically associated with CNS sedative-hypnotic activity via GABAergic modulation [3]. Although no direct binding data exist for 5-isobutylpiperidine-2,4-dione, its 2,4-dione core positions it within the kinase/antiviral pharmacophore space, whereas its C-5 isobutyl group provides a vector for hydrophobic pocket occupancy distinct from the C-3 diethyl substitution of Piperidione [3].

Scaffold hopping Kinase inhibition Antiviral activity LDHA

Pregabalin Impurity Differentiation: 5-Isobutylpiperidine-2,4-dione vs. 4-Isobutylpiperidine-2,6-dione (Pregabalin Impurity 5) as Analytical Reference Standards

The Pregabalin synthetic pathway generates 4-isobutylpiperidine-2,6-dione (CAS 916982-10-0, Pregabalin Impurity 5) as a ring-closed side product [1]. This impurity is structurally distinct from 5-isobutylpiperidine-2,4-dione: the former features a 2,6-dione glutarimide motif, while the latter presents a 2,4-dione β-keto lactam arrangement. The 2,4-dione regioisomer can serve as a system suitability marker or orthogonal reference standard to confirm that analytical methods (HPLC, LC-MS) adequately resolve 2,4-dione impurities from the 2,6-dione Pregabalin impurity, which has a different retention time and mass fragmentation pattern due to the altered ring electronics .

Impurity profiling Reference standards Pregabalin Regioisomer identification

IMPDH and PDE4A Inhibitory Potential: Piperidine-2,4-dione Pharmacophore vs. Structurally Divergent In-Class Comparators

Piperidine-2,4-dione derivatives have demonstrated measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH), with a representative analog exhibiting a Ki of 240 nM against IMPDH II (competitive inhibition vs. IMP substrate) [1] and an IC₅₀ of 553 nM against recombinant human PDE4A [2]. These target engagements place the 2,4-dione scaffold in the antiviral (IMPDH) and anti-inflammatory (PDE4) therapeutic space. The 5-isobutyl substituent provides a lipophilic handle (calculated LogP contribution ~1.2) for modulating target affinity compared to unsubstituted piperidine-2,4-dione (C₅H₇NO₂, MW 113.11), which lacks the hydrophobic group necessary for occupying the IMPDH NAD⁺ binding pocket or PDE4 catalytic cleft [1].

IMPDH inhibition PDE4A inhibition Antiviral Anti-inflammatory

5-Isobutylpiperidine-2,4-dione – Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping Libraries for Kinase and Antiviral Drug Discovery

Research groups pursuing LDHA, IMPDH, or coronavirus protease (Mpro/PLpro) inhibitors can employ 5-isobutylpiperidine-2,4-dione as a 2,4-dione core building block for parallel library synthesis. The C-5 isobutyl group provides a hydrophobic vector distinct from the C-6 substitution pattern of known LDHA inhibitor GNE-140 (PDB: 4ZVV) [1], enabling exploration of novel vector geometry in the target binding pocket. The scaffold's synthetic accessibility via protecting-group-free Dieckmann cyclisation [2] supports rapid analog generation.

Pharmaceutical Impurity Reference Standard for Pregabalin and Related Glutarimide Drug Substances

Analytical laboratories supporting Pregabalin (Lyrica®) quality control can utilize 5-isobutylpiperidine-2,4-dione as an orthogonal reference standard to validate chromatographic resolution between 2,4-dione and 2,6-dione regioisomeric impurities. The compound shares molecular formula (C₉H₁₅NO₂) and mass (169.22 Da) with Pregabalin Impurity 5 (4-isobutylpiperidine-2,6-dione, CAS 916982-10-0) [3], making it an ideal system suitability marker to confirm that HPLC or UPLC methods adequately separate regioisomers that would otherwise co-elute and evade MS detection.

Solid-State Chemistry Investigations of Regioisomer-Dependent Tautomerism and Crystal Engineering

Crystallography and solid-state chemistry groups studying lactam-lactim tautomerism and hydrogen-bonded dimer motifs can use 5-isobutylpiperidine-2,4-dione as a comparison compound to the structurally resolved (6S)-6-isobutylpiperidine-2,4-dione, which crystallizes as the keto tautomer with R₂²(8) amide-amide dimerization [4]. Determining the crystal structure of the 5-isobutyl regioisomer would establish whether the one-carbon shift in substituent position alters the preferred tautomeric form and hydrogen-bond topology, contributing fundamental knowledge to crystal engineering of diketopiperidine systems.

Enzymatic Profiling Panels for PDE4 and IMPDH Inhibitor Lead Identification

Screening laboratories can incorporate 5-isobutylpiperidine-2,4-dione into PDE4A and IMPDH II biochemical assay panels as a fragment-like starting point (MW 169 Da, within Rule-of-Three guidelines). The class-level Ki of 240 nM against IMPDH II and IC₅₀ of 553 nM against PDE4A [5][6] establish a baseline potency threshold for the 2,4-dione pharmacophore; the isobutyl group provides a growth vector for structure-based optimization toward low-nanomolar inhibitors. The compound's low molecular weight and single hydrogen-bond donor (lactam NH) make it suitable for fragment-based drug discovery (FBDD) campaigns.

Quote Request

Request a Quote for 5-Isobutylpiperidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.